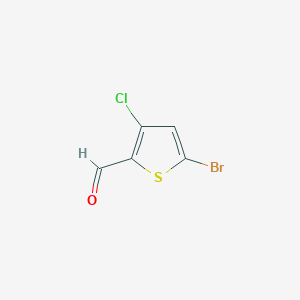

5-Bromo-3-chlorothiophene-2-carbaldehyde

Description

5-Bromo-3-chlorothiophene-2-carbaldehyde is a heterocyclic compound with the molecular formula C5H2BrClOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Properties

IUPAC Name |

5-bromo-3-chlorothiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClOS/c6-5-1-3(7)4(2-8)9-5/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYNALMSTBXLMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Cl)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chlorothiophene-2-carbaldehyde typically involves the bromination and chlorination of thiophene derivatives. One common method includes the bromination of 3-chlorothiophene-2-carbaldehyde using bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with bromine and chlorine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-chlorothiophene-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

5-Bromo-3-chlorothiophene-2-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a building block for drug development.

Industry: It is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of 5-Bromo-3-chlorothiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the bromine and chlorine atoms may participate in halogen bonding, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

5-Bromo-2-thiophenecarboxaldehyde: Similar structure but lacks the chlorine atom.

5-Chloro-2-thiophenecarboxaldehyde: Similar structure but lacks the bromine atom.

5-Bromoindole-3-carboxaldehyde: Contains an indole ring instead of a thiophene ring .

Uniqueness: 5-Bromo-3-chlorothiophene-2-carbaldehyde is unique due to the presence of both bromine and chlorine atoms on the thiophene ring. This dual halogenation enhances its reactivity and potential for diverse chemical transformations, making it a valuable compound in various research and industrial applications .

Biological Activity

5-Bromo-3-chlorothiophene-2-carbaldehyde is a heterocyclic compound with significant biological activity, particularly noted for its potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . It features a thiophene ring substituted with both bromine and chlorine atoms, as well as an aldehyde functional group. This unique structure contributes to its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Bond Formation : The electrophilic nature of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their functions.

- Halogen Bonding : The presence of bromine and chlorine enhances the compound's ability to engage in halogen bonding, which can influence its interactions with biological macromolecules.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit promising antimicrobial properties. In various studies, this compound has been tested against a range of pathogens:

| Study | Pathogen Tested | Result |

|---|---|---|

| Staphylococcus aureus (MRSA) | Exhibited significant antimicrobial activity | |

| Escherichia coli, Klebsiella pneumoniae | No significant activity observed (MIC > 64 µg/mL) |

These findings suggest that while some derivatives are effective against certain Gram-positive bacteria, their efficacy against Gram-negative strains may be limited.

Anticancer Activity

The potential anticancer effects of this compound have also been explored. In vitro studies have shown varying degrees of cytotoxicity against cancer cell lines:

| Cell Line | IC50 (µg/mL) | Notes |

|---|---|---|

| PC3 (Prostate Cancer) | 40.1 ± 7.9 (24h) | More sensitive compared to DU145 |

| DU145 (Prostate Cancer) | 98.14 ± 48.3 (24h) | Less sensitive than PC3 |

These results indicate that the compound may induce cell death through mechanisms such as apoptosis, although further studies are needed to fully elucidate its anticancer potential .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to or derived from this compound:

- Anticancer Activity : A study reported that derivatives showed significant cytotoxic effects on A549 lung adenocarcinoma cells, suggesting potential for further development as anticancer agents .

- Antimicrobial Agents : Research highlighted that certain derivatives demonstrated selective activity against multidrug-resistant strains of Staphylococcus aureus, marking them as candidates for further exploration in antibiotic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.